2-(4-Methoxybenzyloxy)-5-iodopyridine
Description
2-(4-Methoxybenzyloxy)-5-iodopyridine is a halogenated pyridine derivative featuring a para-methoxybenzyloxy (PMB) group at position 2 and an iodine atom at position 3. This compound is structurally significant in organic synthesis, particularly as a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine atom’s role as a leaving group . The PMB group, known for its electron-donating methoxy substituent, enhances stability and modulates reactivity in protection/deprotection strategies under neutral or mild acidic conditions .
Properties
Molecular Formula |
C13H12INO2 |
|---|---|
Molecular Weight |
341.14 g/mol |
IUPAC Name |
5-iodo-2-[(4-methoxyphenyl)methoxy]pyridine |
InChI |
InChI=1S/C13H12INO2/c1-16-12-5-2-10(3-6-12)9-17-13-7-4-11(14)8-15-13/h2-8H,9H2,1H3 |
InChI Key |
VRUVYKSDHWKKHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=NC=C(C=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Features
The table below compares key structural attributes and applications of 2-(4-Methoxybenzyloxy)-5-iodopyridine with related iodopyridine and benzyloxy-substituted analogs:
Stability and Deprotection
- Acidic Conditions: PMB-protected compounds like this compound are more stable under acidic conditions than phenolic analogs (e.g., 2-(4-hydroxybenzyloxy)ethanol), which rapidly generate benzyl cations . This stability is advantageous in reactions requiring acidic media.
- Comparison with Other Protecting Groups : Unlike tert-butoxycarbonyl (Boc)-protected analogs (e.g., compound 12 in ), PMB groups can be removed under milder oxidative conditions (e.g., DDQ), preserving acid-sensitive functional groups .
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